molecular formula C20H14O2 B077430 Benz[a]anthracene-8-acetic acid CAS No. 13728-58-0

Benz[a]anthracene-8-acetic acid

Numéro de catalogue: B077430
Numéro CAS: 13728-58-0
Poids moléculaire: 286.3 g/mol
Clé InChI: YVOAZNOUAGAOMB-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

Benz[a]anthracene-8-acetic acid, also known as this compound, is a useful research compound. Its molecular formula is C20H14O2 and its molecular weight is 286.3 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 30831. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Applications De Recherche Scientifique

Toxicological Studies

Benz[a]anthracene-8-acetic acid has been extensively investigated for its carcinogenic properties. Studies have demonstrated that exposure to benz[a]anthracene compounds can lead to tumor formation in animal models. For instance, research indicates that intraperitoneal and subcutaneous injections of benz[a]anthracene result in a significant increase in tumor incidence among treated mice compared to controls .

Case Study: Tumor Induction in Mice

  • Method : Mice were administered benz[a]anthracene via different routes (gavage, intraperitoneal injection).
  • Findings : A marked increase in liver and pulmonary tumors was observed, with some studies reporting a 100% incidence of hepatomas in treated groups .
Exposure RouteTumor TypeIncidence Rate (%)
GavageLiver adenomas79%
IntraperitonealPulmonary adenomas15%
SubcutaneousSkin sarcomas10%

Neurotoxicity Research

Recent studies have also explored the neurotoxic effects of this compound. It has been shown to induce oxidative stress and neuronal injury in cell cultures, suggesting potential implications for cognitive disorders.

Case Study: Neurodegeneration in Neuronal Cells

  • Method : HT-22 neuronal cells were treated with varying concentrations of benz[a]anthracene.
  • Findings : A concentration-dependent reduction in cell viability was observed, with significant oxidative stress markers indicating neurodegeneration .
Concentration (µM)Cell Viability (%)Oxidative Stress Markers
2575Moderate
5050High
12538.1Very High

Environmental Applications

This compound is also relevant in environmental studies, particularly regarding its biodegradation and biotransformation by microbial strains. Research has identified specific bacterial strains capable of degrading this compound, which is crucial for bioremediation efforts.

Case Study: Biodegradation by Sphingobium sp.

  • Method : Whole-culture extractions followed by high-performance liquid chromatography (HPLC) analyses were used to assess degradation.
  • Findings : The study revealed multiple metabolites resulting from the biotransformation of benz[a]anthracene, indicating effective microbial degradation pathways .
MetaboliteDetection MethodConcentration (mg/L)
1-Hydroxy-2-naphthoic acidHPLC0.5
Salicylic acidLC/ESI-MS0.3
3-(2-carboxyvinyl)naphthalene-2-carboxylic acidHPLC0.2

Implications for Human Health

The carcinogenic potential of benz[a]anthracene derivatives raises concerns about human exposure through environmental pollution and industrial processes. Regulatory bodies classify it as a probable human carcinogen based on animal studies demonstrating significant tumor development following exposure .

Analyse Des Réactions Chimiques

Oxidation Reactions

Benz[a]anthracene undergoes enzymatic and chemical oxidation, forming metabolites such as dihydrodiols, hydroxy acids, and quinones. For example:

  • Microbial Biotransformation : Sphingobium sp. strain KK22 oxidizes benz[a]anthracene via both linear (kata) and angular (kata) pathways, producing intermediates like 1-hydroxy-2-naphthoic acid and 2-hydroxy-3-naphthoic acid .

  • Periodic Acid Oxidation : PAHs with active methylene groups (e.g., anthracene derivatives) undergo oxidation to quinones via radical intermediates or "push-pull" mechanisms .

For benz[a]anthracene-8-acetic acid, the acetic acid substituent may influence oxidation sites, potentially directing reactions to adjacent aromatic rings or participating in decarboxylation under oxidative conditions.

Electrophilic Substitution

The electron-withdrawing acetic acid group at position 8 would likely deactivate the aromatic ring, directing electrophilic attacks to less hindered positions. Documented reactions for benz[a]anthracene include:

  • Nitration/Sulfonation : Occurs at positions 7 and 12 (K-region) in the parent compound due to high electron density .

  • Friedel-Crafts Alkylation/Acylation : Limited by steric hindrance in angular PAHs but feasible in linear analogs .

Table 1: Hypothetical Electrophilic Substitution Sites in this compound

PositionReactivity RationaleLikely Products
7, 12High electron density (K-region)Nitro-, sulfo-derivatives
5, 6Adjacent to acetic acid groupHalogenated or acylated forms

Reduction and Hydrogenation

PAHs like benz[a]anthracene are reduced catalytically (e.g., H₂/Pd) to dihydro or tetrahydro derivatives. The acetic acid group could stabilize partial charges during reduction, favoring:

  • Dihydrodiol Formation : Analogous to microbial pathways observed in strain KK22, yielding cis-dihydrodiols .

  • Ring Saturation : Selective hydrogenation of less sterically hindered rings .

Biodegradation Pathways

This compound may follow biodegradation routes similar to its parent compound:

  • Initial Dioxygenation : Angular (1,2- or 3,4-positions) or linear (8,9- or 10,11-positions) oxidation by bacterial dioxygenases .

  • Metabolic Breakdown : Downstream products like hydroxy-naphthoic acids (e.g., 1-hydroxy-2-naphthoic acid) and salicylic acid derivatives .

Key Metabolites Identified in Related PAHs:

MetabolitePathwaySource Organism
2-Hydroxy-3-naphthoic acidAngular kata oxidationSphingobium sp. KK22
cis-1,2-DihydrodiolInitial dioxygenationMycobacterium PYR-1
Salicylic acidRing cleavageStrain B1

Reactivity with Bases and Oxidizing Agents

  • Base Reactions : The acetic acid group may undergo deprotonation or esterification under basic conditions .

  • Oxidizing Agents : Vigorous reactions with strong oxidizers (e.g., periodic acid) could lead to ring cleavage or decarboxylation .

Neurotoxic and Carcinogenic Byproducts

  • Oxidative Stress : Induction of reactive oxygen species (ROS) and nitric oxide (NO) in neuronal cells .

  • Enzyme Inhibition : Reduced acetylcholinesterase (AChE) and monoamine oxidase (MAO) activities .

Propriétés

Numéro CAS

13728-58-0

Formule moléculaire

C20H14O2

Poids moléculaire

286.3 g/mol

Nom IUPAC

2-benzo[a]anthracen-8-ylacetic acid

InChI

InChI=1S/C20H14O2/c21-20(22)12-15-6-3-5-14-11-19-16(10-18(14)15)9-8-13-4-1-2-7-17(13)19/h1-11H,12H2,(H,21,22)

Clé InChI

YVOAZNOUAGAOMB-UHFFFAOYSA-N

SMILES

C1=CC=C2C(=C1)C=CC3=C2C=C4C=CC=C(C4=C3)CC(=O)O

SMILES canonique

C1=CC=C2C(=C1)C=CC3=C2C=C4C=CC=C(C4=C3)CC(=O)O

Key on ui other cas no.

13728-58-0

Synonymes

Benz[a]anthracene-8-acetic acid

Origine du produit

United States

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.